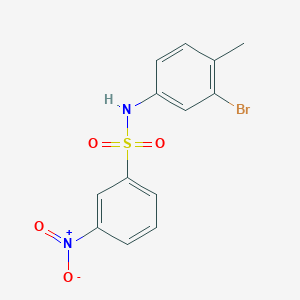
N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide
Descripción general
Descripción
N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide, also known as BNIT, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BNIT is a sulfonamide derivative that contains both nitro and bromo substituents, making it a valuable tool for studying biological processes and mechanisms of action. In
Aplicaciones Científicas De Investigación
N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide has been used in a variety of scientific research applications due to its unique properties. One of the most significant applications of N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide is in the study of protein-protein interactions. N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide has been shown to selectively bind to specific proteins and disrupt their interactions, making it a valuable tool for studying protein function and structure. Additionally, N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide has been used in the development of new drugs and therapies for various diseases, including cancer and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide is not fully understood, but it is believed to involve the disruption of protein-protein interactions and the inhibition of specific enzymes. N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide is known to bind to specific proteins and disrupt their interactions, which can lead to changes in cellular signaling pathways and gene expression. Additionally, N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide has been shown to inhibit the activity of specific enzymes, which can have a significant impact on cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide are complex and depend on the specific proteins and enzymes that it interacts with. In general, N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide has been shown to have anti-inflammatory and anti-tumor effects, making it a promising candidate for the development of new drugs and therapies. Additionally, N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide has been shown to have neuroprotective effects, which could have significant implications for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide in lab experiments is its high selectivity and specificity for certain proteins and enzymes. This makes it a valuable tool for studying specific cellular processes and pathways. Additionally, the synthesis method for N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide is reliable and efficient, making it easy to obtain large quantities of pure compound for research purposes.
One limitation of using N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide in lab experiments is its potential toxicity and side effects. While N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide has been shown to have anti-tumor and neuroprotective effects, it can also have negative effects on other cellular processes and systems. Additionally, the high selectivity of N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide for certain proteins and enzymes can make it difficult to study other cellular processes that are not directly affected by the compound.
Direcciones Futuras
There are many potential future directions for research involving N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide. One area of interest is the development of new drugs and therapies based on the unique properties of N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide. Additionally, further research is needed to fully understand the mechanism of action of N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide and its effects on specific cellular processes and systems. Finally, the use of N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide in combination with other compounds and therapies could have significant implications for the treatment of various diseases and conditions.
Propiedades
IUPAC Name |
N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O4S/c1-9-5-6-10(7-13(9)14)15-21(19,20)12-4-2-3-11(8-12)16(17)18/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAFKSCZJNNWCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-chlorophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4077811.png)

![ethyl 1-{2-[(2-{[(2-fluorophenyl)amino]carbonyl}-4-nitrophenyl)amino]-2-oxoethyl}-4-piperidinecarboxylate](/img/structure/B4077852.png)
![1-[4-(3-bromophenoxy)butyl]piperazine oxalate](/img/structure/B4077856.png)
![2-{5-[1-(4-nitrophenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4077864.png)
![3,4,5-triethoxy-N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4077865.png)
![1-[3-(2-sec-butylphenoxy)propyl]azepane oxalate](/img/structure/B4077866.png)
![N-(tert-butyl)-2-({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4077873.png)
![N-(5-benzoyl-2-hydroxybenzyl)-2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4077879.png)

![1-{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}piperazine oxalate](/img/structure/B4077899.png)


![1-[3-(4-biphenylyloxy)propyl]piperazine oxalate](/img/structure/B4077917.png)